molecular formula C23H16ClFN2O3 B11977756 Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-55-6

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11977756
CAS No.: 302912-55-6
M. Wt: 422.8 g/mol
InChI Key: YVHXOPBGODRCRX-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[1,2-c]pyrimidine core, which is a fused bicyclic system, and is substituted with various functional groups, including a chlorobenzoyl and a fluorophenyl group.

Preparation Methods

The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a novel compound with significant potential in medicinal chemistry, particularly in cancer therapy. Its unique structural features and preliminary biological activity indicate its role as a kinase inhibitor, which is crucial for regulating cell proliferation and survival pathways.

Structural Characteristics

The compound features a pyrrolo-pyrimidine core, characterized by the following structural components:

  • Chlorobenzoyl Group : Enhances reactivity and potential biological interactions.
  • Fluorophenyl Group : Contributes to the pharmacological profile and solubility.
  • Carboxylate Group : Increases solubility and may enhance the interaction with biological targets.

The molecular formula is C23H16ClFN2O3C_{23}H_{16}ClFN_2O_3 with a molecular weight of approximately 422.84 g/mol.

Preliminary studies have indicated that this compound acts primarily as an inhibitor of the p90 ribosomal S6 kinase (RSK). RSK is implicated in various signaling pathways that regulate cell growth and survival, making this compound a candidate for cancer treatment strategies. The inhibition of RSK can disrupt tumor cell proliferation, providing a therapeutic avenue for further exploration.

In Vitro Studies

Initial in vitro assays have demonstrated that this compound exhibits moderate to strong inhibitory activity against specific kinases. The following table summarizes comparative biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundChlorobenzoyl and fluorophenyl groupsStrong RSK inhibition
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBenzoyl group without chlorineModerate kinase inhibition
Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBromobenzoyl instead of chlorobenzoylSimilar kinase inhibition profile
Ethyl 7-(4-methylbenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateMethyl substitution on benzoylReduced biological activity

Case Studies

A recent study focused on the synthesis and biological evaluation of this compound revealed its potential as an anti-cancer agent. The compound was tested against several human tumor cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). Results indicated significant cytotoxic effects at micromolar concentrations, with IC50 values suggesting effective inhibition of cellular proliferation.

Future Directions

Further research is warranted to elucidate the complete mechanism of action of this compound. This includes:

  • Detailed kinetic studies to assess binding affinities to various kinases.
  • Exploration of its effects on downstream signaling pathways.
  • In vivo studies to evaluate its therapeutic efficacy and safety profile.

Properties

CAS No.

302912-55-6

Molecular Formula

C23H16ClFN2O3

Molecular Weight

422.8 g/mol

IUPAC Name

ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)18-11-21(22(28)15-3-7-16(24)8-4-15)27-13-26-19(12-20(18)27)14-5-9-17(25)10-6-14/h3-13H,2H2,1H3

InChI Key

YVHXOPBGODRCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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